molecular formula C10H6ClFN2 B182014 3-Chloro-6-(4-fluorophenyl)pyridazine CAS No. 66548-52-5

3-Chloro-6-(4-fluorophenyl)pyridazine

Cat. No. B182014
CAS RN: 66548-52-5
M. Wt: 208.62 g/mol
InChI Key: LYFFDJDAWPESSH-UHFFFAOYSA-N
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Description

“3-Chloro-6-(4-fluorophenyl)pyridazine” is a heterocyclic organic compound . It has a molecular weight of 208.62 . This compound is part of the pyridazine family, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazine derivatives have attracted considerable attention due to their various biological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6-(4-fluorophenyl)pyridazine” is represented by the InChI code 1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

“3-Chloro-6-(4-fluorophenyl)pyridazine” is a powder with a melting point of 161-163 degrees Celsius .

Scientific Research Applications

  • Biological Properties : Pyridazine derivatives, including 3-Chloro-6-(4-fluorophenyl)pyridazine, have shown significant biological properties like anti-tumor and anti-inflammatory activities. Their structures have been characterized by various techniques, and their pharmacological potential has been highlighted in several studies (Sallam et al., 2021).

  • Versatile Precursors for Heterocyclic Systems : Certain derivatives of 3-Chloro-6-(4-fluorophenyl)pyridazine have been identified as valuable precursors for synthesizing a wide range of heterocyclic systems, including those with potential pharmaceutical applications (Heinisch et al., 1994).

  • HIV Treatment Research : Derivatives of this compound have been investigated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, showing the significance of this compound in antiviral research (Heinisch et al., 1996).

  • Anticancer, Antiangiogenic, and Antioxidant Properties : Some derivatives of 3-Chloro-6-(4-fluorophenyl)pyridazine have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties, indicating their potential in cancer treatment and prevention (Kamble et al., 2015).

  • Interaction With Benzodiazepine Receptors : Certain derivatives have been found to bind strongly to peripheral-type benzodiazepine receptors, which could have implications in the development of new pharmaceuticals (Barlin et al., 1996).

  • Herbicidal Activities : Derivatives of this compound have shown significant herbicidal activities, indicating their potential use in agricultural applications (Xu et al., 2008).

  • Molecular Docking Studies : Studies have also included molecular docking against fungal pathogens, further broadening the scope of its applications in biotechnology and pharmaceutical research (Sallam et al., 2022).

  • Corrosion Inhibition : Research has shown the effectiveness of pyridazine derivatives in inhibiting the corrosion of metals, an important application in materials science and engineering (Mashuga et al., 2017).

Safety And Hazards

The safety information for “3-Chloro-6-(4-fluorophenyl)pyridazine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-6-(4-fluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFDJDAWPESSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423656
Record name 3-chloro-6-(4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-fluorophenyl)pyridazine

CAS RN

66548-52-5
Record name 3-chloro-6-(4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(4-fluorophenyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Albright, DB Moran, WB Wright Jr… - Journal of medicinal …, 1981 - ACS Publications
The synthesis of a series of 6-(substituted-phenyl)-l, 2, 4-triazolo [4, 3-6] pyridazines (VIII) is reported. Some of these derivatives show activity in tests predictive of anxiolyticactivity [(a) …
Number of citations: 111 pubs.acs.org
A Hallot, R Brodin, J Merlier, J Brochard… - Journal of medicinal …, 1986 - ACS Publications
A series of 6-aryl-3-(hydroxypolymethyleneamino) pyridazines derivatives was synthesized and evaluated for an-ticonvulsant activity. The compounds were screened in mice for their …
Number of citations: 41 pubs.acs.org
K Urgin, C Aubé, M Pipelier, V Blot… - European Journal of …, 2013 - Wiley Online Library
The cross‐coupling reactions of 3,6‐dihalopyridazines with triaryl‐ or triheteroarylbismuth compounds were performed under palladium catalysis. The reaction was highly …

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